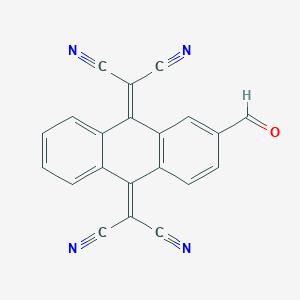
2,2'-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is a complex organic compound with a unique structure that includes anthracene and dinitrile groups. This compound is known for its strong electron-accepting properties and has been studied for various applications, particularly in the field of bioimaging and photostability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. The process often requires a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques. The exact methods can vary depending on the desired application and production scale .
化学反应分析
Types of Reactions
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its strong electron-accepting properties and photostability.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile involves its strong electron-accepting properties. This allows it to interact with various molecular targets and pathways, particularly in bioimaging applications. The compound’s photostability and ability to form stable complexes with other molecules make it a valuable tool in scientific research .
相似化合物的比较
Similar Compounds
2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile: Another compound with similar electron-accepting properties but different functional groups.
2,2’-(Anthracene-9,10-diylidene)dimalononitrile: Shares the anthracene core but lacks the formyl group, leading to different reactivity and applications.
Uniqueness
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is unique due to its combination of formyl and dinitrile groups, which confer specific electronic properties and reactivity. This makes it particularly suitable for applications in bioimaging and advanced material development .
属性
CAS 编号 |
189040-55-9 |
|---|---|
分子式 |
C21H8N4O |
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-[10-(dicyanomethylidene)-3-formylanthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H8N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,12H |
InChI 键 |
ZKOHOAFVOWDINN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


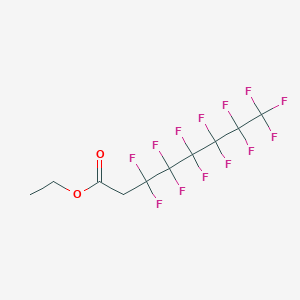
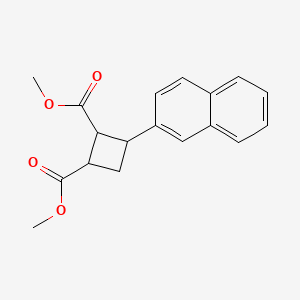
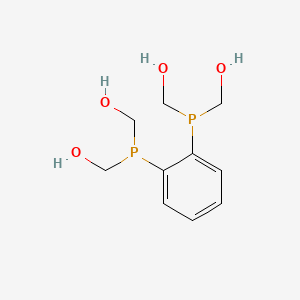
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
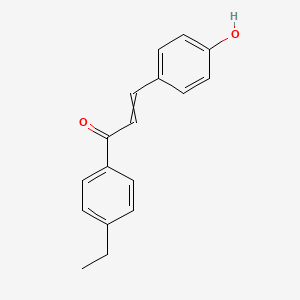
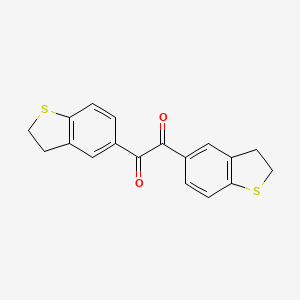
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
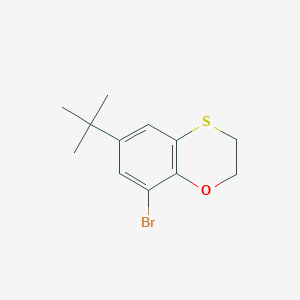
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
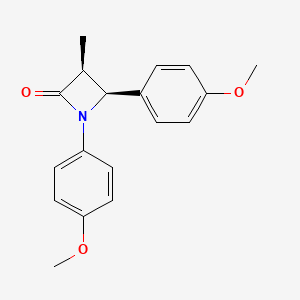
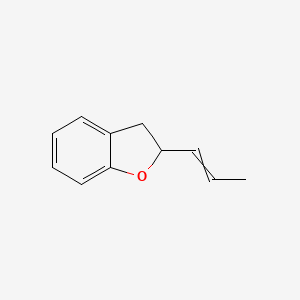
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
